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molecular formula C9H11NO4 B8676509 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid CAS No. 51595-68-7

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Cat. No. B8676509
M. Wt: 197.19 g/mol
InChI Key: FEWLBZQGGXQGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04293700

Procedure details

In 400 ml of benzene there are dissolved 100 g of menthol, added with 1 ml triethylamine, at refluxing and stirring for one hour there are added 55 ml of diketene and benzene is distilled-off under a reduced pressure (150 mm Hg). The remaining oily product consisting mainly of methyl ether of acetoacetic acid is dissolved in 400 ml of ethanol, added with 28 g of hexamethylenetetramine and 5 g of ammonium acetate and the reaction mixture is boiled on a water bath for 30 minutes. After cooling, the precipitated yellow substance is filtered-off and recrystallized from ethanol. There are obtained 105 g (69% of the theoretical value) of menthyl ester of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid in the form of a bright-yellow crystalline substance having its melting temperature of from 180°-182° C.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
28 g
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1(C)CCC(C(C)C)C(O)C1.[CH2:12]=[C:13]1[O:17][C:15](=[O:16])[CH2:14]1.COC.[C:21]([OH:27])(=[O:26])[CH2:22][C:23](C)=O.C1N2CN3[CH2:37][N:31](C2)CN1C3.C([O-])(=O)C.[NH4+]>C1C=CC=CC=1.C(O)C.C(N(CC)CC)C>[CH3:12][C:13]1[NH:31][C:37]([CH3:1])=[C:22]([C:21]([OH:27])=[O:26])[CH2:23][C:14]=1[C:15]([OH:17])=[O:16] |f:5.6|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)O
Step Five
Name
Quantity
28 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Six
Name
Quantity
100 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring for one hour there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing
WAIT
Type
WAIT
Details
the reaction mixture is boiled on a water bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1NC(=C(CC1C(=O)O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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